molecular formula C22H18N2O3S B605979 BDM31827 CAS No. 1388658-04-5

BDM31827

Cat. No.: B605979
CAS No.: 1388658-04-5
M. Wt: 390.45
InChI Key: FYJKPCFYYJGKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BDM31827 is a potent EthR (Ethionamide repressor) inhibitor developed to enhance the efficacy of ethionamide, a second-line antitubercular drug, against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). EthR inhibition prevents the bacteria from resisting ethionamide, thereby lowering the effective dose and reducing toxicity. This compound was identified through fragment-based drug discovery (FBDD) and co-crystallized with EthR, revealing critical interactions with the Asn179 residue in the ligand-binding domain . Its development highlights advancements in targeting transcriptional regulators to overcome drug resistance in TB therapy.

Properties

CAS No.

1388658-04-5

Molecular Formula

C22H18N2O3S

Molecular Weight

390.45

IUPAC Name

N-[4-(2-Benzothiazolyl)phenyl]-2-(3-methoxyphenoxy)-acetamide

InChI

InChI=1S/C22H18N2O3S/c1-26-17-5-4-6-18(13-17)27-14-21(25)23-16-11-9-15(10-12-16)22-24-19-7-2-3-8-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)

InChI Key

FYJKPCFYYJGKDO-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(C2=NC3=CC=CC=C3S2)C=C1)COC4=CC=CC(OC)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDM31827;  BDM-31827;  BDM 31827; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

BDM31369
  • Structural Similarity : BDM31369 belongs to the same chemical series as BDM31827, identified by Villemagne et al. (2014) during library screening. Both compounds share a sulfonamide core critical for hydrogen bonding with Asn179 in EthR .
  • Binding Mode : Co-crystallization studies confirm that BDM31369 occupies the EthR ligand-binding domain, stabilizing the repressor in a conformation that prevents DNA binding, similar to this compound .
BDM31343
  • Mechanism: BDM31343 is another EthR inhibitor described as an "ethionamide booster," though its structural details are less well-characterized compared to this compound .
  • Key Difference : Unlike this compound, BDM31343 lacks published crystallographic data validating its binding interactions, making this compound a more rigorously studied candidate .
Compound 3 (4-Iodo-N-prop-2-ynylbenzenesulfonamide)
  • Fragment Origin : This fragment molecule (<300 Da) served as the starting point for this compound optimization. It shares the sulfonamide group essential for Asn179 interaction but lacks the substituents needed for high-affinity binding .
  • Hit-to-Lead Optimization : Derivative Compound 18 , synthesized from Compound 3, showed a 32-fold improvement in EthR DNA-binding inhibition compared to the parent fragment. This underscores the importance of structural modifications in enhancing potency .
BTZ043 and PBTZ169

Comparative Data Table

Compound Target Molecular Weight (Da) Key Interaction MIC Enhancement (Ethionamide) SAR Insights
This compound EthR ~350 (estimated) Asn179 H-bond Reduces MIC to 1/10 Optimized sulfonamide derivatives show 32-fold improved activity
BDM31369 EthR ~340 (estimated) Asn179 H-bond Similar to this compound Same chemical series; co-crystallized with EthR
Compound 18 EthR ~400 (estimated) Asn179 H-bond 32-fold vs. fragment precursor Fragment optimization validated by crystallography
BDM31343 EthR Not reported Unspecified Boosts ethionamide activity Limited structural data

Key Research Findings

Fragment Optimization : The fragment-to-lead journey of Compound 3 to this compound derivatives illustrates the role of FBDD in improving binding affinity. The sulfonamide group’s hydrogen bond with Asn179 is conserved across optimized compounds, validating its pharmacophoric importance .

Crystallographic Validation : this compound and BDM31369 were co-crystallized with EthR, confirming their binding modes and providing a structural basis for SAR (Structure-Activity Relationship) studies .

Ex Vivo Efficacy: this compound enhances ethionamide’s antibacterial effect at 1/10 its MIC, comparable to next-generation TB drugs like PBTZ169, but with a novel mechanism targeting transcriptional regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BDM31827
Reactant of Route 2
Reactant of Route 2
BDM31827

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.